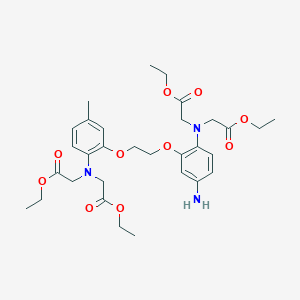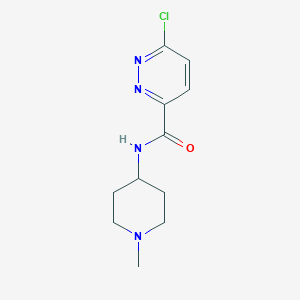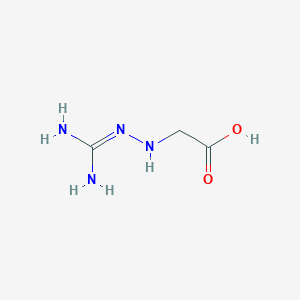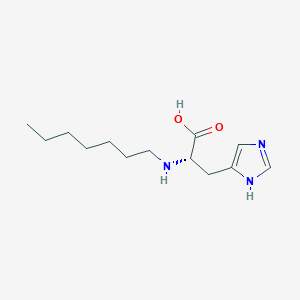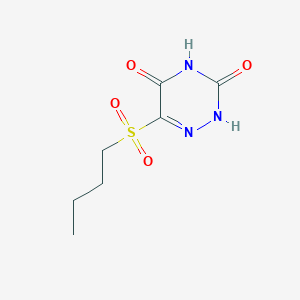![molecular formula C33H46S2 B12938662 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures, with the use of appropriate solvents to dissolve the reactants and facilitate the reaction. For example, oxidation reactions may be conducted in an aqueous or organic solvent medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is widely used in the manufacture of organic semiconductors for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs)
Mechanism of Action
The mechanism by which 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into . These interactions can modulate the conductivity, charge mobility, and overall performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene
- 2-(Benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene
- Benzo[4,5]selenopheno[3,2-b]thiophene derivatives
Uniqueness
2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its long nonadecyl chain, which enhances its solubility in organic solvents and improves the processability of the compound in various applications. This unique feature makes it particularly suitable for use in solution-processable organic semiconductors, offering advantages in terms of flexibility and ease of fabrication .
Properties
Molecular Formula |
C33H46S2 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2-nonadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C33H46S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-24-25-29-31(26-27)35-32-28-22-19-20-23-30(28)34-33(29)32/h19-20,22-26H,2-18,21H2,1H3 |
InChI Key |
ZQUSTFNOBLPILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
